APN-C3-PEG4-alkyne

説明

Contextualization within Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are highly specific and efficient, making them invaluable for studying and manipulating biological molecules in their natural environment. Bioconjugation, a key application of bioorthogonal chemistry, is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or a nucleic acid.

APN-C3-PEG4-alkyne is a prime example of a reagent designed for bioorthogonal applications. bioglyco.com It features two key reactive groups: a 3-arylpropiolonitrile (APN) group and a terminal alkyne group. bioglyco.commedkoo.com The APN group exhibits exquisite chemoselectivity for cysteine residues on proteins, forming a stable thioether linkage. medkoo.combroadpharm.comaxispharm.com This specificity is a significant advantage over other thiol-reactive groups, such as maleimides, as the resulting bond is less susceptible to side reactions. medkoo.comaxispharm.com The alkyne group, on the other hand, is a versatile handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This allows for the efficient and specific attachment of molecules containing an azide group. medchemexpress.com

Significance of Heterobifunctional Linkers in Contemporary Molecular Design

Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the connection of two distinct molecular entities. These linkers are crucial in modern molecular design, particularly in the development of targeted therapies and diagnostic agents. biochempeg.com By connecting a targeting moiety (like an antibody) to a therapeutic or imaging agent, heterobifunctional linkers facilitate the creation of highly specific and effective treatments.

This compound serves as an exemplary heterobifunctional linker. bioglyco.combroadpharm.com Its dual functionality allows for a two-step conjugation process. First, the APN group can be used to attach the linker to a cysteine-containing protein. Subsequently, the alkyne group is available for a click reaction with an azide-modified molecule of interest. This modular approach provides researchers with a high degree of control over the final conjugate's composition and architecture. The polyethylene glycol (PEG) spacer (PEG4) incorporated into the linker's structure enhances water solubility and reduces steric hindrance, further improving its utility in biological systems. bioglyco.combaseclick.eu

A particularly significant application of heterobifunctional linkers like this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combio-connect.nlxcessbio.com PROTACs are molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. sigmaaldrich.com They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. sigmaaldrich.comnih.gov The linker's properties, such as its length and composition, are critical for the PROTAC's efficacy. This compound is a valuable building block for creating PROTACs, enabling the precise connection of the target-binding and E3 ligase-recruiting components. medchemexpress.combio-connect.nlxcessbio.com

Overview of the this compound Structure and its Foundational Research Utility

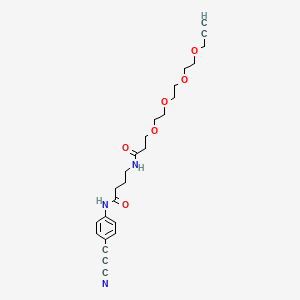

The structure of this compound is meticulously designed for its intended applications in bioconjugation and drug discovery. Its full chemical name is N-(4-((4-(cyanoethynyl)phenyl)amino)-4-oxobutyl)-4,7,10,13-tetraoxahexadec-15-ynamide. bioglyco.commedkoo.com

The key structural components are:

APN (3-arylpropiolonitrile) group: This moiety provides the specific reactivity towards cysteine residues. medkoo.comaxispharm.com

C3 spacer: A short three-carbon chain that provides some distance between the APN group and the rest of the linker.

Alkyne group: A terminal triple bond that serves as a reactive handle for click chemistry. medchemexpress.combroadpharm.com

The combination of these features makes this compound a powerful tool for a variety of research applications, including:

Protein engineering: Creating proteins with novel functions by attaching other molecules. axispharm.com

Targeted drug delivery: Conjugating drugs to targeting molecules like antibodies to enhance their delivery to specific cells or tissues. bioglyco.comaxispharm.com

Development of biosensors: Attaching probes to biomolecules to detect specific analytes or changes in the cellular environment. axispharm.com

PROTAC development: As a linker to connect the two active ends of a PROTAC molecule. medchemexpress.combio-connect.nlxcessbio.com

The stability of the APN-cysteine conjugate in aqueous media, human plasma, and living cells makes this a promising technology for various bioconjugation applications. broadpharm.combroadpharm.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2183440-36-8 |

| Molecular Formula | C25H31N3O6 |

| Molecular Weight | 469.53 g/mol |

| Purity | >98% |

Data sourced from multiple chemical suppliers. bioglyco.combio-connect.nlxcessbio.com

Table 2: Functional Groups of this compound

| Functional Group | Description | Reactivity |

| APN (3-arylpropiolonitrile) | Thiol-reactive group | Forms a stable thioether bond with cysteine residues. medkoo.combroadpharm.comaxispharm.com |

| Alkyne | Terminal triple bond | Reacts with azide-containing molecules via click chemistry (e.g., CuAAC). medchemexpress.combroadpharm.com |

| PEG4 | Hydrophilic spacer | Increases water solubility and provides flexibility. bioglyco.combaseclick.eu |

特性

IUPAC Name |

N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQOUAJNYKTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Apn-c3-peg4-alkyne

General Principles for Alkyne Functionalization in PEGylated Linkers

The terminal alkyne group on the APN-C3-PEG4-alkyne linker is a critical functional handle, primarily utilized for "click chemistry" reactions. broadpharm.com This class of reactions is known for its high efficiency, specificity, and biocompatibility, making it ideal for conjugating molecules in complex biological environments. scbt.com The PEG4 component of the linker enhances the solubility and pharmacokinetic properties of the final conjugate. broadpharm.combroadpharm.com

Synthetic Routes to PEG-Alkyne Precursors

The synthesis of PEG-alkyne precursors is a foundational step in the construction of this compound. A common and effective method involves the mono-functionalization of a symmetrical PEG diol.

One established route begins with the reaction of a PEG diol, such as tetra(ethylene glycol), with a strong base like sodium hydride to form an alkoxide. This intermediate is then reacted with propargyl bromide to introduce the terminal alkyne group. rsc.orgthermofisher.kr This process must be carefully controlled to favor mono-propargylation over di-propargylation, often requiring purification by column chromatography to isolate the desired product. nih.gov

Another approach involves starting with a heterobifunctional PEG derivative, such as α-hydroxyl-ω-carboxyl PEG. The carboxyl group can be selectively esterified with propargyl alcohol to yield the alkyne-terminated PEG. mdpi.com This method offers a more direct route to the desired monofunctionalized product.

| Precursor | Reagents | Product | Key Features |

| Tetra(ethylene glycol) | 1. Sodium Hydride (NaH) 2. Propargyl Bromide | HO-PEG4-alkyne | Direct propargylation of PEG diol. Requires careful control to ensure mono-functionalization. rsc.orgnih.gov |

| HOOC-PEG-OH | Propargyl Bromide | HOOC-PEG-alkyne | Modification of a carboxyl group on a bifunctional PEG. mdpi.com |

| α-hydroxyl-ω-carboxyl PEG | Propargyl alcohol | α-hydroxyl-ω-propargyl PEG | Esterification of the carboxyl group to introduce the alkyne. mdpi.com |

Methodologies for the Incorporation of the APN Moiety

The aminopiperidine (APN) moiety is a key component, often serving as a ligand for E3 ubiquitin ligases in PROTACs. The synthesis of functionalized aminopiperidines is a critical prerequisite. Numerous methods exist for preparing substituted aminopiperidines, often starting from readily available materials like L-glutamic acid or isonipecotate. nih.gov These methods can involve multi-step sequences including esterification, Boc-protection, reduction, and cyclization to yield the desired aminopiperidine derivative. researchgate.net

Once the PEG-alkyne precursor and the APN moiety are prepared, they must be covalently linked. A common strategy is to form a stable amide bond. This typically involves activating the carboxyl group of a PEG-acid-alkyne linker using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), followed by reaction with the amino group of the APN moiety. broadpharm.commedkoo.com

Alternatively, if starting with a hydroxyl-PEG-alkyne, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate. This activated PEG-alkyne can then undergo nucleophilic substitution with the aminopiperidine to form the final linker. mdpi.com

| PEG-Alkyne Precursor | APN Derivative | Coupling Method | Resulting Linkage |

| HOOC-PEG4-alkyne | N-Boc-aminopiperidine | EDC/DCC coupling | Amide Bond broadpharm.commedkoo.com |

| Tosyl-PEG4-alkyne | N-Boc-aminopiperidine | Nucleophilic Substitution | Amine Linkage |

Modular Synthesis Approaches for Constructing Complex Molecular Architectures

The structure of this compound is inherently modular, allowing for its use as a building block in the synthesis of larger, more complex molecules, particularly bifunctional molecules like PROTACs. symeres.com This modularity allows researchers to rapidly generate libraries of compounds with varying linkers to optimize biological activity. symeres.com

The synthesis of these complex architectures often follows a convergent approach where the three main components (a target protein ligand, the E3 ligase ligand, and the linker) are synthesized separately and then combined. The this compound linker can be coupled to a ligand for a protein of interest (POI) through its alkyne terminus via click chemistry. The other end of the molecule, containing the APN moiety, can then bind to an E3 ligase. This modular approach facilitates the systematic variation of linker length, composition, and attachment points to fine-tune the efficacy and selectivity of the final bifunctional molecule. symeres.com

Chemical Derivatization Techniques for Tailored Research Applications

The terminal alkyne of this compound is a versatile functional group that can be derivatized using a variety of chemical reactions to suit different research needs. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com This reaction allows for the highly efficient and specific conjugation of the linker to molecules containing an azide group, forming a stable triazole linkage. broadpharm.comacs.org

Another important derivatization is the strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), and is particularly useful for applications in living systems where the cytotoxicity of copper is a concern. biochempeg.com While the terminal alkyne of this compound is not strained, it can be reacted with an azide-functionalized molecule in the presence of a copper catalyst.

Beyond click chemistry, the alkyne group can participate in other reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond with aryl or vinyl halides. This can be used to attach aromatic moieties to the linker.

| Derivatization Technique | Reactant | Key Features | Applications |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecule | High efficiency, forms stable triazole ring, requires copper catalyst. mdpi.comacs.org | Bioconjugation, synthesis of PROTACs, labeling of biomolecules. scbt.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized molecule | Copper-free, biocompatible, fast reaction kinetics. biochempeg.com | Live-cell imaging, in vivo conjugation. scbt.com |

| Sonogashira Coupling | Aryl/Vinyl Halide | Forms C-C bond, requires palladium and copper catalysts. | Introduction of aromatic systems. |

Mechanistic Principles of Reactivity: Bioorthogonal and Chemoselective Engagement of Apn-c3-peg4-alkyne

Thiol-Click Reactivity of the APN Moiety with Cysteine Residues

The APN group is specifically designed to react with thiol groups, such as those found in the amino acid cysteine. bioglyco.comevitachem.com This reaction is a type of "thiol-click" reaction, a class of chemical reactions known for their high efficiency and specificity. guidechem.commedchemexpress.comresearchgate.net

Formation of Stable Thioether Linkages in Biological Systems

The reaction between the APN moiety and a cysteine residue results in the formation of a highly stable thioether bond. evitachem.comresearchgate.netvulcanchem.com This linkage is notably resilient in aqueous environments, human plasma, and within living cells. guidechem.commedchemexpress.comresearchgate.net The stability of this bond is a significant advantage over other thiol-reactive groups, such as maleimides, which can form less stable adducts that may undergo reverse reactions. evitachem.comresearchgate.net The formation of a stable thioether bond is crucial for applications where the integrity of the linkage is paramount over extended periods or under challenging biological conditions. researchgate.netvulcanchem.com

Chemoselectivity Profile of APN-Cysteine Conjugation in Complex Research Environments

A key feature of the APN moiety is its exceptional chemoselectivity for cysteine residues. bioglyco.comguidechem.comconju-probe.com In the complex environment of a cell or biological fluid, which contains a multitude of different functional groups, the APN group preferentially reacts with thiols. researchgate.netnih.gov This high degree of selectivity minimizes off-target reactions with other amino acids or biomolecules, ensuring precise and predictable bioconjugation. researchgate.netvulcanchem.com Research has demonstrated the superior selectivity of APN for cysteine compared to maleimides, which have been shown to react with other amino acids like histidine, glycine, and serine to a non-negligible extent. researchgate.net This high chemoselectivity is critical for creating well-defined and homogeneous bioconjugates. nih.govrsc.org

Alkyne Reactivity in Established Click Chemistry Paradigms

The terminal alkyne group on APN-C3-PEG4-alkyne provides a second, independent site for chemical modification through "click chemistry." bioglyco.comnih.gov Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The alkyne handle is particularly versatile and can participate in several types of click reactions. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Academic Contexts

The most common reaction involving a terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.govrsc.org In this reaction, the alkyne reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.govresearchgate.net This reaction is widely used in academic research due to its efficiency, reliability, and the stability of the resulting triazole linkage. nih.govsioc-journal.cn The CuAAC reaction is highly specific, meaning the alkyne and azide will not react with other functional groups typically found in biological systems. nih.gov

| Parameter | Description | Reference |

| Reactants | Terminal Alkyne, Azide | wikipedia.orgnih.gov |

| Catalyst | Copper(I) | wikipedia.orgnih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |

| Key Features | High efficiency, high regioselectivity, mild reaction conditions | rsc.orgresearchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Catalyst-Free Approaches

A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govacs.orgresearchgate.net This reaction eliminates the need for a copper catalyst, which can be toxic to living cells. acs.orgrsc.orgd-nb.info In SPAAC, a strained cyclooctyne is used instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly accelerates the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst. researchgate.netd-nb.info While this compound itself contains a terminal alkyne and is primarily intended for CuAAC, its alkyne handle is a key component in the broader context of azide-alkyne cycloaddition strategies, which include the catalyst-free SPAAC approach. conju-probe.comnih.gov The development of SPAAC has been crucial for in vivo bioconjugation applications. rsc.orgd-nb.info

| Parameter | Description | Reference |

| Reactants | Strained Cyclooctyne, Azide | nih.govresearchgate.net |

| Catalyst | None (Catalyst-free) | conju-probe.comd-nb.info |

| Product | Triazole | acs.orgresearchgate.net |

| Key Features | Catalyst-free, rapid kinetics, suitable for living systems | acs.orgrsc.orgd-nb.info |

Orthogonal Reactivity with Other Bioorthogonal Chemical Handles

The concept of "bioorthogonality" is central to the utility of molecules like this compound. nih.govescholarship.orgnih.gov It means that the reactive handles—in this case, the APN and alkyne groups—react specifically with their intended partners (a thiol and an azide, respectively) without interfering with each other or with the native functional groups present in a biological system. nih.govacs.org The alkyne-azide reaction is orthogonal to many other bioorthogonal reactions, such as the reaction between a tetrazine and a strained alkene (Inverse-Electron-Demand Diels-Alder, or IEDDA). nih.govescholarship.org This orthogonality allows for multi-component labeling, where different molecules can be tagged with distinct chemical handles and then selectively modified in a complex environment. nih.govescholarship.org For instance, a protein could be modified at a cysteine residue using the APN group, while another biomolecule tagged with an azide could be simultaneously and independently labeled using the alkyne group of the same this compound molecule.

Applications of Apn-c3-peg4-alkyne in Chemical Biology and Advanced Material Science Research

Engineering of Molecular Probes and Reporter Systems for Biological Studies

The structure of APN-C3-PEG4-alkyne is ideally suited for the rational design of molecular probes and reporter systems. Its dual reactivity allows for the assembly of modular probes where one part targets a specific biological location (via the APN group) and the other reports on its presence or environment (via a payload attached to the alkyne group). xarxbio.com

Conjugation with Fluorescent Tags for Cellular and Subcellular Imaging Research

A primary application of this compound is in the creation of fluorescent probes for biological imaging. xarxbio.comaxispharm.com The terminal alkyne group can be efficiently and covalently linked to a wide array of azide-functionalized fluorescent dyes through the CuAAC reaction. nih.govmdpi.com This "click" reaction allows researchers to attach a fluorescent reporter to the linker.

Subsequently, the APN end of the newly formed linker-dye conjugate can be used to label cysteine-containing proteins site-specifically. This strategy enables the attachment of bright, photostable fluorophores to target proteins, facilitating their visualization within cells and subcellular compartments. This approach is invaluable for studying protein localization, trafficking, and dynamics in living systems. For example, a peptide-morpholino oligonucleotide conjugate functionalized with an alkyne was successfully labeled with a Cy5-azide fluorescent compound to study its properties. rsc.org

| Fluorophore Class | Excitation (nm) | Emission (nm) | Common Use |

| Coumarin Dyes | ~350-450 | ~450-500 | FRET, pH sensing |

| Fluorescein (FITC) | ~495 | ~520 | General labeling, microscopy |

| Rhodamine (TAMRA) | ~555 | ~580 | Polarization assays, microscopy |

| Cyanine Dyes (Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | FRET, in vivo imaging |

Attachment to Affinity Ligands for Biomolecule Enrichment and Profiling

Beyond imaging, this compound is instrumental in developing tools for affinity-based biomolecule enrichment, a key technique in proteomics. By clicking an azide-modified affinity tag, such as biotin, to the alkyne end of the linker, a powerful capture reagent is created. broadpharm.com A related compound, Biotin-PEG4-alkyne, is used for labeling azide-containing molecules for purification and detection. medkoo.com

This APN-linker-biotin conjugate can then be incubated with a complex biological sample (e.g., cell lysate). The APN group will selectively form a stable covalent bond with accessible cysteine residues on proteins. axispharm.com These newly biotinylated proteins can then be selectively isolated from the mixture using streptavidin-coated beads. This "pull-down" strategy allows for the enrichment and subsequent identification (e.g., by mass spectrometry) of specific subsets of the proteome, providing insights into protein expression and post-translational modifications.

Development of Environmentally Responsive Probes for Dynamic Biological Investigations

The modular nature of linkers like this compound allows for the construction of sophisticated, environmentally responsive probes. These "smart" probes are designed to change their properties, such as fluorescence, in response to specific biological stimuli like changes in pH, redox potential, or the presence of a particular enzyme. xarxbio.com

For instance, a research strategy could involve attaching a quencher molecule to the APN group via a cysteine-containing peptide that is a substrate for a specific protease. A fluorophore could be attached to the alkyne end. In this configuration, the probe's fluorescence is initially quenched. However, upon enzymatic cleavage of the peptide by the target protease, the quencher is released, leading to a detectable increase in fluorescence. While specific research citing this compound for this exact purpose is nascent, its structure is perfectly aligned with the design principles for such advanced diagnostic and research tools. xarxbio.com

Bioconjugation Strategies for Biomacromolecules in Research

The ability to precisely modify large, complex biomacromolecules without disrupting their function is a central goal of chemical biology. This compound offers a robust solution for the site-specific functionalization of both proteins and nucleic acids. xarxbio.combionordika.fi

Site-Specific Modification of Peptides and Proteins for Functional Characterization

The selective reactivity of the 3-arylpropiolonitrile (APN) group toward cysteine is a significant advantage for protein modification. nih.gov Since cysteine is a low-abundance amino acid, researchers can often target a single, specific site within a protein, either a native cysteine or one introduced through genetic engineering. axispharm.com This site-specificity is crucial for creating homogenous protein conjugates where the attached molecule—be it a drug, a probe, or another protein—is located at a defined position. axispharm.comrsc.org

This precise control contrasts with less specific methods, like amine-reactive chemistry targeting abundant lysine residues, which often yield heterogeneous mixtures. Furthermore, the bond formed by the APN linker is highly stable in biological fluids, a critical feature for in vivo applications and a marked improvement over the often-reversible maleimide-thiol linkage. broadpharm.comnih.gov This stability ensures that the conjugate remains intact, which is essential for accurate functional characterization and therapeutic applications. wikipedia.org

| Feature | APN-Thiol Conjugation | Maleimide-Thiol Conjugation |

| Bond Type | Stable Thioether | Thioether (Susceptible to retro-Michael addition) |

| Stability in Plasma | High | Moderate to Low (Can undergo thiol exchange) |

| Side Reactions | Minimal | Potential for reaction with other nucleophiles |

| pH Range | Effective at physiological to slightly basic pH (7.5-9.0) | Optimal at slightly acidic to neutral pH (6.5-7.5) |

Functionalization of Nucleic Acids and Oligonucleotides for Gene Regulation Studies

The utility of this compound extends to the functionalization of nucleic acids. The click chemistry handle (the alkyne group) is a widely used tool for modifying DNA and RNA oligonucleotides. nih.govmdpi.com Oligonucleotides can be synthesized using standard phosphoramidite chemistry to incorporate a base or backbone-modified with an azide group. researchgate.netresearchgate.net

This compound can then be "clicked" onto this azide-modified oligonucleotide. This creates a nucleic acid strand now bearing a reactive APN group. This functionalized oligonucleotide could be used to study DNA-protein or RNA-protein interactions by crosslinking to nearby cysteine residues on binding proteins. This approach provides a powerful method for mapping the interaction sites of proteins on genes or transcripts, contributing to our understanding of gene regulation. rsc.orgacs.org This methodology allows for the attachment of various labels and functional moieties to oligonucleotides, aiding in the study of antisense therapies and gene expression manipulation. rsc.org

Glycoconjugate and Lipid Labeling Methodologies for Membrane and Metabolomic Research

The dual reactivity of this compound provides a sophisticated method for labeling and studying glycoconjugates and lipids. In this two-step bioorthogonal approach, cells are first metabolically labeled with an azide-functionalized precursor, such as an azide-bearing sugar or fatty acid. nih.govresearchgate.net These precursors are incorporated by the cell's natural biosynthetic pathways into glycans, glycoproteins, or lipids.

Following metabolic incorporation, the azide-labeled biomolecules can be covalently tagged using this compound. The alkyne end of the linker reacts with the azide group on the modified glycan or lipid via a click reaction. medchemexpress.com This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. nih.govlumiprobe.com The result is a glycoconjugate or lipid that is now functionalized with a thiol-reactive APN group. This newly installed APN group can then be used to crosslink the labeled lipid or glycan to nearby cysteine-containing proteins, enabling the study of their spatial relationships and interactions within cellular membranes or metabolic pathways.

| Step | Description | Key Reagents | Purpose |

| 1. Metabolic Labeling | Cells are incubated with a precursor molecule containing an azide group. This molecule is processed and incorporated into cellular lipids or glycans. | Azide-modified sugars (e.g., Ac4ManNAz), Azide-modified fatty acids | To introduce a bioorthogonal azide handle onto target biomolecules. |

| 2. Click Chemistry Reaction | The alkyne group of this compound is covalently linked to the azide-labeled lipid or glycan via CuAAC. | This compound, Copper(I) catalyst | To attach the bifunctional linker to the target biomolecule. |

| 3. Secondary Conjugation | The now-exposed APN group on the linker can react with a cysteine residue on a proximal protein. | Cysteine-containing proteins | To probe interactions between lipids/glycans and specific proteins. |

Fabrication of Functionalized Research Materials and Surfaces

The distinct reactive ends of this compound make it a valuable component in the bottom-up fabrication of functional materials for biomedical research.

A significant challenge in the development of implantable materials, biosensors, and diagnostic arrays is the prevention of non-specific protein adsorption, which can lead to biofouling and reduced device performance. The PEG4 spacer in this compound is inherently hydrophilic and protein-repellent. When this linker is used to coat a material's surface, the PEG component forms a hydrated layer that acts as a physical and energetic barrier to protein adsorption. medkoo.comsigmaaldrich.com This process, known as PEGylation or biopassivation, effectively reduces non-specific interactions. sigmaaldrich.com The linker can be anchored to a surface via its alkyne or APN group, presenting a dense layer of PEG chains that renders the surface "stealthy" to proteins and cells. This is critical for improving the signal-to-noise ratio in diagnostic assays and enhancing the biocompatibility of materials.

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a three-dimensional environment for cell culture that more closely resembles native tissue. This compound can be used as a crosslinking agent to form such hydrogels. For example, the alkyne functionality can undergo click polymerization with multi-arm azide-PEG precursors to form the hydrogel scaffold. researchgate.net Crucially, the APN group remains available for subsequent functionalization. medkoo.comaxispharm.com This allows for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences containing a cysteine), directly into the hydrogel matrix. This approach enables the creation of highly defined and tunable 3D cell culture models where cell-matrix interactions can be precisely controlled and studied.

Nanomaterials hold great promise as carriers for targeted drug delivery and as contrast agents for diagnostics. acs.org this compound serves as a molecular bridge for functionalizing these nanomaterials. The alkyne group can be "clicked" onto azide-modified nanoparticles, such as liposomes, gold nanoparticles, or quantum dots, to covalently attach the linker to the nanoparticle surface. medkoo.combioglyco.com The exposed APN group is then available for the conjugation of targeting ligands, such as antibodies or peptides that contain a free cysteine. medkoo.combioglyco.com This strategy allows for the construction of sophisticated, multifunctional nanocarriers that can specifically recognize and bind to target cells (e.g., cancer cells), thereby enhancing the delivery of therapeutic payloads or improving the accuracy of diagnostic imaging. bioglyco.com The PEG4 spacer also contributes by improving the colloidal stability and circulation time of the nanoparticles. sigmaaldrich.com

| Application Area | Nanomaterial Type | Role of this compound | Research Goal |

| Targeted Drug Delivery | Liposomes, Polymersomes | Links targeting peptide/antibody (via APN) to the nanoparticle surface (via alkyne). | Enhance drug accumulation at the target site. bioglyco.com |

| Experimental Diagnostics | Gold Nanoparticles, Quantum Dots | Covalently attaches diagnostic molecules or targeting ligands to the nanoparticle. | Improve signal and specificity in imaging applications. |

| Advanced Materials | Silica Nanoparticles | Surface functionalization to control particle-cell interactions. | Create biocompatible nanomaterials for various research uses. acs.orgscience.gov |

Creation of Hydrogels and Polymeric Architectures for Advanced Cell Culture Models

Elucidating Biological Pathways and Molecular Interactions in Research Settings

Understanding the complex network of molecular interactions is fundamental to cell biology. This compound provides a powerful tool for capturing and identifying these interactions.

Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the topology of protein complexes. austinpublishinggroup.comnih.gov this compound is ideally suited for this application, acting as a heterobifunctional crosslinker. bioglyco.com

The process begins with the reaction of the APN group with a solvent-accessible cysteine residue on a "bait" protein. medkoo.comaxispharm.com If this protein interacts with a "prey" protein, the crosslinker, now attached to the bait, is brought into close proximity. While the this compound itself does not perform a second crosslinking step, its presence on the bait protein within a complex is key. After cell lysis and purification of the bait protein complex, the alkyne handle on the linker is used for the click chemistry-mediated attachment of a reporter tag, such as biotin-azide or a fluorescent azide. austinpublishinggroup.combroadpharm.com

The biotin tag allows for the stringent affinity purification of the cross-linked protein complexes under denaturing conditions, which significantly reduces non-specific background. nih.gov The enriched complexes can then be analyzed by mass spectrometry to identify the bait protein and its interacting partners. austinpublishinggroup.comresearchgate.net This methodology allows researchers to capture even transient or weak protein interactions within their native cellular environment, providing a snapshot of the cellular interactome. thermofisher.com

| Step | Procedure | Reagent/Technique | Outcome |

| 1. In-situ Conjugation | The APN group of the linker reacts with a cysteine on the protein of interest within a cell or lysate. | This compound | The protein is covalently tagged with a PEG4-alkyne chain. |

| 2. Affinity Tagging | An azide-functionalized reporter (e.g., Biotin-Azide) is attached to the alkyne via a click reaction. | Biotin-Azide, Cu(I) Catalyst | The protein and its bound partners are now biotinylated. |

| 3. Enrichment | The biotinylated protein complexes are captured and purified from the cell lysate. | Streptavidin-coated beads (Affinity Purification) | Isolation of the target protein complex, reducing background. nih.gov |

| 4. Identification | The purified proteins are digested and identified using mass spectrometry. | LC-MS/MS | Identification of the bait protein and its specific interaction partners. austinpublishinggroup.com |

Studying Post-Translational Modifications and Protein Dynamics

The chemical compound this compound serves as a sophisticated tool in chemical biology and advanced material science, particularly in the nuanced investigation of post-translational modifications (PTMs) and the dynamic nature of proteins. Its unique bifunctional structure, featuring a cysteine-selective 3-arylpropiolonitrile (APN) group and a versatile alkyne handle, enables precise labeling and subsequent analysis of protein behavior and modifications.

The APN moiety offers high chemoselectivity for the thiol group of cysteine residues. wikipedia.orgresearchgate.net This specificity is crucial because cysteine is a relatively rare amino acid, and its thiol group is often involved in critical biological functions, including catalysis, redox sensing, and various PTMs. google.comnih.gov Unlike traditional reagents like maleimides, the linkage formed by the APN group with cysteine is exceptionally stable in aqueous media and human plasma, preventing undesired cleavage or exchange reactions that could otherwise confound experimental results. wikipedia.orgresearchgate.netnih.gov

The terminal alkyne group on the opposite end of the flexible tetraethylene glycol (PEG4) spacer acts as a bioorthogonal handle. This alkyne can be readily conjugated to a wide array of reporter molecules—such as fluorescent dyes, biotin tags, or mass spectrometry probes—through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry". nih.govacs.org This two-step approach allows researchers to first tag proteins of interest based on cysteine reactivity and then introduce a secondary molecule for detection, enrichment, or analysis. The PEG4 linker enhances the water solubility of the entire construct, facilitating its use in biological systems.

Investigating Cysteine-Based Post-Translational Modifications

This compound is particularly well-suited for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function and PTMs directly in complex biological systems. nomuraresearchgroup.comnih.gov Many PTMs involve the modification of cysteine residues, such as S-palmitoylation, S-nitrosylation, and the formation of disulfide bonds. These modifications can alter a protein's function, localization, and interaction partners.

The general workflow for studying cysteine PTMs with this compound involves:

Labeling: The probe is introduced to a biological sample (e.g., cell lysate or living cells). The APN group covalently binds to accessible and reactive cysteine thiols. The reactivity of these thiols can be indicative of their modification state. For instance, a cysteine involved in a thioester bond, as in S-palmitoylation, would not be available for labeling until the palmitoyl group is removed. nih.gov

Conjugation: Following the labeling step and removal of the excess probe, an azide-functionalized reporter molecule (e.g., azide-biotin for enrichment or a fluorescent azide for imaging) is "clicked" onto the alkyne handle of the bound probe. nih.gov

Analysis: The tagged proteins can then be visualized by in-gel fluorescence, or enriched using biotin-streptavidin affinity purification for subsequent identification and quantification by mass spectrometry. biorxiv.org

This methodology allows for the identification of proteins with reactive cysteines and enables quantitative comparisons between different cellular states (e.g., healthy vs. disease, or treated vs. untreated), revealing changes in PTM occupancy.

Table 1: Application of Alkyne-Based Probes in PTM Profiling This table summarizes research findings where alkyne-functionalized probes, similar in principle to this compound, were used to investigate protein modifications.

| Study Focus | Probe Type | Key Findings | Analytical Method |

| Profiling Protein Prenylation | C10-alkyne & C15-alkyne | Identified 7 prenylated proteins in HeLa cells, including members of the Rab and Rho families. Observed differential labeling upon treatment with prenylation inhibitors. biorxiv.org | 2D Gel Electrophoresis, In-gel Fluorescence, LC-MS/MS |

| Mapping Reactive Cysteines | Iodoacetamide-alkyne (IA-alkyne) | Identified thousands of reactive cysteines in proteomes, demonstrating that hyper-reactive cysteines are enriched in functional sites. nih.gov | isoTOP-ABPP, Quantitative Mass Spectrometry |

| Investigating Ketone Body-Induced Modifications | Acetoacetate-alkyne (Acac-alkyne) | Uncovered previously unknown cysteine modifications on metabolic enzymes induced by ketone bodies in living cells. acs.org | Chemical Proteomics, In-gel Fluorescence, Mass Spectrometry |

Probing Protein Dynamics and Conformational Changes

Protein function is intrinsically linked to its three-dimensional structure and dynamic movements. This compound can be used to monitor conformational changes that alter the accessibility of cysteine residues. For example, the binding of a ligand, a change in voltage across a membrane, or interaction with another protein can cause a cysteine residue to become more or less exposed to the solvent. acs.orgchemrxiv.org

By labeling the protein with this compound under different functional states, researchers can quantify changes in cysteine accessibility. A fluorescent reporter clicked to the alkyne handle can provide a direct readout of these conformational shifts. A change in fluorescence intensity would indicate a change in the labeling efficiency, which in turn reflects a change in the protein's local environment around the cysteine residue. This approach is valuable for studying the mechanics of ion channels, receptors, and enzymes. acs.orgchemrxiv.org

Table 2: Research Findings on Cysteine Reactivity and Protein Function This table outlines findings from studies using cysteine-reactive probes to correlate cysteine accessibility with protein function, illustrating the principles applicable to this compound.

| Protein/System Studied | Probe Principle | Observation | Implication |

| TRPA1 Ion Channel | Covalent modification of cysteines by IA-Alkyne | Activation of the TRPA1 channel was directly correlated with the covalent binding of the probe to specific cysteine residues. google.com | Demonstrates that cysteine reactivity can be a direct measure of channel activation state. |

| Proteome-wide Ligand Discovery | Competitive ABPP with IA-Alkyne | Competition with small molecules revealed ligandable cysteines on hundreds of proteins, identifying novel targets for drug development. nomuraresearchgroup.com | Shows that changes in cysteine reactivity can be used to screen for and identify functional protein-ligand interactions. |

| Hepatocellular Carcinoma Cells | Profiling with N-acryloylindole-alkyne (NAIA) | NAIA probe labeled a larger and different set of functional cysteines compared to standard probes, identifying new proteins involved in cell cycle regulation. | Highlights the ability of advanced cysteine-reactive probes to uncover novel functional sites and protein dynamics relevant to disease. |

Design Considerations and Structural Impact of Apn-c3-peg4-alkyne on Research Performance

Role of the PEG Spacer in Conjugate Behavior

The inclusion of a polyethylene glycol (PEG) spacer is a critical design element in many bioconjugates, and the PEG4 chain in APN-C3-PEG4-alkyne is no exception. Its presence profoundly influences the physicochemical properties and reactivity of the molecule.

Modulation of Solubility and Hydrophilicity for Aqueous Research Environments

A primary function of the PEG spacer is to enhance the water solubility of the conjugate. rsc.orgthermofisher.com The repeating ethylene glycol units are hydrophilic, attracting approximately three water molecules per oxygen atom in the polyether chain. rsc.org This property is crucial as many bioactive molecules, including certain APN inhibitors and the hydrophobic alkyne group, exhibit poor solubility in aqueous buffers, which are the standard environments for most biological assays. rsc.orgresearchgate.net The amphiphilic nature of PEG allows it to dissolve in both water and a range of organic solvents, which can be advantageous during synthesis and purification steps. rsc.org By counterbalancing the hydrophobicity of other components, the PEG4 spacer in this compound ensures the molecule remains soluble and less prone to aggregation in aqueous research settings, which is vital for obtaining reliable and reproducible experimental results. rsc.orgthermofisher.comresearchgate.net

Reduction of Steric Hindrance and Enhancement of Accessibility in Conjugation Reactions

The flexibility and length of the PEG spacer play a significant role in mitigating steric hindrance. thermofisher.comcreativepegworks.com When conjugating a molecule like this compound to a larger biomolecule, such as a protein or a cell surface receptor, the PEG4 spacer provides a physical separation between the reactive alkyne group and the bulky APN ligand. This separation ensures that the alkyne functionality is accessible to its binding partner (an azide-modified molecule) in click chemistry reactions. broadpharm.comaxispharm.com Without an adequate spacer, the proximity of the large APN moiety could sterically block the alkyne, leading to inefficient conjugation. rsc.orgcreativepegworks.com The flexibility of the PEG chain further allows the reactive group to adopt a favorable orientation for the reaction to occur. thermofisher.comscbt.com

Rational Design of Linker Length and Flexibility in Molecular Conjugates

The linker must be long enough to span the distance between the two entities it connects—in this case, the APN ligand and the molecule to be conjugated via the alkyne. This spatial separation is crucial for allowing both functional ends to interact with their respective targets without mutual interference. nih.gov For instance, in proteolysis-targeting chimeras (PROTACs), a field where similar linkers are extensively used, linker length is a key parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is necessary for protein degradation. nih.govresearchgate.net

Flexibility, primarily provided by the PEG chain, allows the conjugate to adapt to the dynamic and heterogeneous biological environment. researchgate.net A flexible linker can accommodate variations in the distance and orientation between binding sites on different molecules. researchgate.net However, excessive flexibility is not always desirable. More rigid linkers, which can include components like alkynes or cycloalkanes, can sometimes lead to more stable ternary complexes by reducing the entropic penalty of binding. nih.gov The design of this compound, with its combination of a short alkyl chain (C3) and a flexible PEG4 spacer, represents a balance between providing sufficient length and maintaining a degree of conformational freedom to optimize binding and reactivity.

Impact of Functional Group Orthogonality on Multi-Step Synthesis and Multiplexed Labeling

The concept of orthogonality is fundamental to the design of this compound and is crucial for its utility in multi-step chemical synthesis and advanced labeling techniques. fiveable.menih.gov Orthogonality refers to the ability to perform a chemical reaction on one functional group in a molecule without affecting other reactive groups. fiveable.me

This compound possesses two key orthogonal functional groups: the APN moiety and the terminal alkyne. The APN group is designed to have high chemoselectivity for its biological target, Aminopeptidase N (CD13), which is often overexpressed on tumor cells. bioglyco.comaxispharm.commdpi.com The terminal alkyne group is specifically designed for "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.commedchemexpress.com

Analytical and Characterization Methodologies for Apn-c3-peg4-alkyne Conjugates in Research

Spectroscopic Techniques for Conjugate Validation

Spectroscopic methods provide the foundational data for conjugate validation by offering insights into molecular structure and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of the APN-C3-PEG4-alkyne linker and confirming its covalent attachment to a target molecule. Techniques such as ¹H NMR and ¹³C NMR are used to identify the characteristic signals of the alkyne, polyethylene glycol (PEG), and aminopterin (APN) components. nih.govacs.org Successful conjugation is often verified by observing shifts in these signals or the disappearance of a peak, such as the terminal alkyne proton's signal following a click chemistry reaction. nih.gov However, in cases involving large biomolecules, the signals from the PEG backbone can sometimes overwhelm those of the end groups, making it challenging to determine reaction completion solely through ¹H-NMR integration. researchgate.net

Mass Spectrometry (MS) is essential for confirming the molecular weight of the final conjugate, thereby verifying that the linker has been successfully attached. nih.govresearchgate.net High-resolution techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly powerful for analyzing polymer end groups and can confirm the quantitative conversion of linkers in reactions like the azide-alkyne click reaction. researchgate.net For PEGylated proteins, mass spectrometry is a preferred technique for accurately determining the average molecular weight and the degree of PEGylation. nih.gov

| Technique | Purpose | Typical Observations for this compound Conjugates |

| ¹H NMR | Structural Elucidation | Verifies the presence of characteristic protons for the alkyne, PEG, and aminopterin moieties; spectral shifts confirm covalent bond formation. nih.gov |

| ¹³C NMR | Structural Confirmation | Confirms the carbon framework of the linker and the formation of new bonds upon conjugation. nih.govacs.org |

| MALDI-TOF MS | Molecular Weight Confirmation | Accurately determines the mass of the final conjugate, confirming successful linker attachment and reaction efficiency. researchgate.net |

| ESI-MS | Molecular Weight Determination | Often used for smaller molecules or to complement other MS techniques for comprehensive structural validation. sielc.com |

Chromatographic Methods for Purification and Purity Assessment of Research Constructs

After synthesis, chromatographic methods are indispensable for isolating the this compound conjugate and evaluating its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purifying and analyzing conjugates. nih.gov Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and is effective for separating the final conjugate from unreacted starting materials. nih.govcellmosaic.com Aminopterin and its derivatives can be effectively separated and analyzed using RP-HPLC with UV detection. sielc.com

Size-Exclusion Chromatography (SEC) , also known as SE-HPLC, separates molecules based on their size in solution and is the standard for analyzing size variants of biotherapeutics. nih.govchromatographyonline.com For conjugates involving large proteins or antibodies, SEC is used to separate the larger conjugate from the smaller, unreacted linker and to quantify high molecular weight forms or aggregates. cellmosaic.comchromatographyonline.com The resolution can be enhanced by using ultra-high-performance liquid chromatography (UHPLC) systems or connecting multiple columns in series. chromatographyonline.com

| Method | Principle | Application in this compound Conjugate Analysis |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Purification of the conjugate from starting materials and assessment of final product purity. nih.govcellmosaic.com |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size) | Removal of excess linker and assessment of conjugate purity and aggregation, especially for large biotherapeutics. cellmosaic.comchromatographyonline.com |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under less denaturing conditions than RP-HPLC | Analysis of drug loading in antibody-drug conjugates (ADCs) and other protein conjugates. cellmosaic.com |

Advanced Imaging Modalities for Labeled Biological Systems

The terminal alkyne group of the this compound linker is a versatile handle for attaching imaging agents via click chemistry, enabling visualization within biological systems. nih.govnih.gov

Fluorescence Microscopy allows for the high-resolution imaging of labeled molecules in cells and tissues. nih.gov The alkyne group on the conjugate can be reacted with an azide-functionalized fluorescent dye in a process known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This enables the precise visualization of the conjugate's distribution within a biological sample. nih.gov This click chemistry approach has been successfully used for 3D fluorescence imaging of labeled biological samples. nih.gov

Positron Emission Tomography (PET) Imaging is a non-invasive, three-dimensional imaging technique used to visualize and quantify the biodistribution of radiolabeled molecules in preclinical models. nih.govacs.org The alkyne handle on the this compound conjugate allows for it to be labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), via a click reaction with an azide-containing radiotracer. acs.org This strategy facilitates the in vivo tracking of the conjugate, providing critical data on its accumulation in target tissues and organs. acs.org

| Imaging Modality | Labeling Strategy | Information Gained |

| Fluorescence Microscopy | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) with a fluorescent azide probe. nih.govnih.gov | Provides high-resolution spatial information on the conjugate's localization in fixed or living cells and tissues. nih.gov |

| PET Imaging | CuAAC or SPAAC with an azide-functionalized, positron-emitting radiotracer (e.g., ¹⁸F-azide). acs.org | Enables non-invasive, quantitative, whole-body imaging of conjugate biodistribution and pharmacokinetics in preclinical models. nih.govacs.org |

Comparative Analysis of Apn-c3-peg4-alkyne with Other Bioorthogonal Linkers and Conjugation Platforms

Comparison of APN-Thiol Coupling with Conventional Maleimide-Thiol Chemistry

The conjugation of molecules to cysteine residues on proteins is a cornerstone of bioconjugation. For years, maleimide-thiol chemistry has been the go-to method. However, the emergence of APN-thiol coupling presents a significant advancement, primarily concerning the stability of the resulting conjugate.

Maleimide-thiol chemistry proceeds via a Michael addition reaction, which is rapid and highly selective for thiols at a pH range of 6.5-7.5. bocsci.comuu.nl Despite its widespread use, the thioether bond formed is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate. bocsci.comnih.gov This instability can be a significant drawback, particularly for in vivo applications where linker stability is crucial. nih.govnih.gov Furthermore, maleimide groups can undergo hydrolysis at alkaline pH, rendering them inactive for conjugation. uu.nl

In contrast, APN-thiol coupling forms a stable thioether linkage that is not prone to the reversibility seen with maleimide conjugates. nih.govmedkoo.com The reaction of the APN group with a thiol is highly chemoselective and results in a conjugate with remarkable stability in aqueous media and human plasma. broadpharm.comnih.gov Pharmacokinetic studies have demonstrated that the thioether bond from an APN-thiol reaction is more stable in vivo compared to a maleimide-thiol linkage, resulting in a longer serum half-life for the conjugated protein. nih.gov

Interactive Data Table: APN-Thiol vs. Maleimide-Thiol Chemistry

| Feature | APN-Thiol Coupling | Maleimide-Thiol Chemistry |

| Reaction Mechanism | Thiol addition to an arylpropiolonitrile | Michael addition |

| Bond Stability | Highly stable thioether bond nih.govmedkoo.com | Reversible thioether bond (susceptible to retro-Michael reaction) bocsci.comnih.gov |

| pH for Reaction | Effective in aqueous buffer conditions nih.gov | Optimal at pH 6.5-7.5 bocsci.com |

| Side Reactions | Minimal side reactions reported medkoo.com | Susceptible to hydrolysis at alkaline pH and thiol exchange reactions uu.nlnih.gov |

| In Vivo Stability | Demonstrably higher in vivo stability and longer serum half-life nih.gov | Prone to premature drug release in vivo bocsci.com |

Alkyne-Azide Click Chemistry versus Alternative Bioorthogonal Ligations

The alkyne group on APN-C3-PEG4-alkyne enables its participation in bioorthogonal "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.compcbiochemres.com These reactions are prized for their high efficiency, selectivity, and biocompatibility.

CuAAC is a powerful reaction that forms a stable triazole linkage between an alkyne and an azide. acs.orgnih.gov It is known for its rapid kinetics and the use of small, easily accessible functional groups. acs.org However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cellular toxicity. acs.org SPAAC overcomes this limitation by using a strained cyclooctyne, which reacts with an azide without the need for a catalyst. acs.orgacs.org This makes SPAAC highly suitable for applications within living systems. pcbiochemres.com

Alternative bioorthogonal ligations, such as tetrazine ligation and oxime-based reactions, offer different kinetic profiles and functionalities. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is one of the fastest known bioorthogonal reactions, with rate constants significantly higher than those for many click chemistry reactions. acs.orgnih.gov This rapid kinetics can be advantageous when dealing with unstable molecules or when low concentrations are required. acs.org

Oxime ligation, the reaction between an aminooxy or hydrazine group and an aldehyde or ketone, is another established bioorthogonal method. acs.org However, it generally suffers from slower reaction kinetics compared to azide-alkyne cycloadditions and often requires acidic conditions or catalysts to proceed efficiently. nih.gov

Interactive Data Table: Comparison of Bioorthogonal Ligations

| Ligation Chemistry | Reactive Groups | Catalyst Required | Reaction Rate | Key Features |

| CuAAC | Alkyne + Azide | Copper(I) acs.org | Fast acs.org | High regioselectivity, forms stable triazole ring. acs.org |

| SPAAC | Strained Alkyne + Azide | No acs.org | Moderate to Fast | Copper-free, excellent for in vivo applications. pcbiochemres.com |

| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene | No | Very Fast acs.org | Extremely rapid kinetics. acs.org |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Often requires catalyst (e.g., aniline) acs.org | Slow nih.gov | Forms oxime or hydrazone bond, kinetics can be a limitation. nih.gov |

Advantages and Limitations of this compound in Specific Academic Research Contexts

The unique trifecta of an APN group, a PEG4 spacer, and an alkyne moiety endows this compound with specific advantages and limitations for academic research.

Advantages:

Dual Functionality and Orthogonal Chemistry: The ability to perform two distinct and sequential conjugation reactions is a major advantage. A biomolecule can first be attached via the stable APN-thiol linkage, followed by the attachment of a second molecule (e.g., a fluorescent dye, a drug, or another protein) via click chemistry. This stepwise approach allows for precise control over the synthesis of complex bioconjugates.

Enhanced Stability: The APN-thiol bond offers superior stability compared to the more traditional maleimide-thiol linkage, which is a significant benefit for long-term studies or applications in biological fluids. nih.gov

Improved Solubility and Reduced Steric Hindrance: The hydrophilic PEG4 spacer can enhance the water solubility of the conjugate and can help to mitigate steric hindrance between the conjugated molecules. nih.gov

Versatility in "Click" Reactions: The terminal alkyne is compatible with both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, providing flexibility in experimental design. medchemexpress.compcbiochemres.com

Limitations:

Requirement for Specific Functional Groups: The use of this compound necessitates the presence of a free thiol group on one biomolecule and an azide (or a strained alkyne for the second step) on the other. While cysteines can be engineered into proteins, this adds a layer of complexity to the experimental design. bocsci.com

Potential for Side Reactions with Azide-Containing Linkers: While the APN and alkyne functionalities are generally orthogonal, some bifunctional linkers containing azides have shown limited compatibility with certain conditions, potentially leading to side reactions. nih.gov

Complexity of Synthesis: The use of a heterobifunctional linker inherently involves a multi-step conjugation process, which can be more complex and require more rigorous purification and characterization than a single-step conjugation.

Future Research Trajectories and Emerging Applications of Apn-c3-peg4-alkyne

Integration into High-Throughput Screening Platforms for Chemical Biology Research

The unique features of APN-C3-PEG4-alkyne make it a prime candidate for the development of novel high-throughput screening (HTS) platforms. HTS is a key process in drug discovery and chemical biology for rapidly testing thousands of chemical compounds. The APN group's specific reactivity with cysteine thiols allows for the targeted labeling of a vast number of proteins, as cysteine residues are often found in functionally important sites like enzyme active sites or protein-protein interaction domains.

Future research could focus on creating HTS assays to discover new drugs or probe biological pathways. In such a system, this compound could be used to create a library of protein-reactive probes. The alkyne end of the molecule serves as a universal anchor point. nih.gov Through click chemistry, a wide variety of reporter tags (like fluorescent dyes or biotin) or other molecular entities can be attached. nih.govmdpi.com This modularity allows for the rapid generation of diverse chemical probes from a single APN-linker platform, a significant advantage for screening applications. explorationpub.comnih.gov For example, in an activity-based protein profiling (ABPP) screen, the linker could be used to identify inhibitors of a specific cysteine-dependent enzyme from a large compound library. The enzyme would be incubated with the library compounds, followed by treatment with the APN-linker. Subsequent "clicking" of a fluorescent azide would reveal which compounds successfully blocked the enzyme's active site cysteine from reacting with the probe.

| Feature of this compound | Relevance to High-Throughput Screening (HTS) |

| APN Group | Enables covalent and highly selective targeting of cysteine residues in proteins. |

| Alkyne Group | Allows for rapid and modular attachment of various reporter tags via click chemistry. nih.govmdpi.com |

| PEG4 Spacer | Improves aqueous solubility, crucial for assays performed in biological buffers. jenkemusa.com |

Development of Responsive and Cleavable Linkers for Dynamic Research Systems

While the stable thioether bond formed by the APN group is advantageous for many applications, future research is heading towards creating dynamic and controllable systems. medkoo.combroadpharm.com The development of linkers that can be cleaved in response to a specific stimulus (e.g., light, a specific enzyme, or a change in pH) is a major goal in chemical biology. Such "smart" linkers would allow for the controlled release of cargo or the reversible labeling of biomolecules.

The this compound structure provides a foundational scaffold that can be elaborated upon to incorporate cleavable elements. The alkyne handle is the key to this functional evolution. Researchers can synthesize azide-containing modules that possess a cleavable bond and "click" them onto the this compound core.

Potential Cleavable Moieties for Integration:

Photocleavable Groups: An azide-containing photocleavable unit could be attached to the alkyne. This would allow for the light-induced release of a bound protein from a surface or from another molecule, enabling spatiotemporal control over biological processes. mdpi.com

Enzymatically Cleavable Peptides: Short peptide sequences that are substrates for specific proteases (e.g., cathepsins, which are active in certain cellular compartments) could be functionalized with an azide and clicked to the linker. This would create probes that are cleaved only in the presence of the target enzyme, a strategy used in designing advanced antibody-drug conjugates (ADCs). medchemexpress.com

Chemically Labile Bonds: Linkers containing bonds that are sensitive to specific chemical reagents or pH changes could be developed for controlled release applications.

This trajectory moves beyond static labeling to create tools for studying dynamic biological events and for more sophisticated drug delivery systems.

Advancements in Multi-Target Labeling and Multiplexed Imaging Techniques for Complex Biological Systems

Understanding complex biological systems, such as signaling networks or disease states, often requires the simultaneous tracking of multiple components. The bioorthogonal nature of the alkyne group on this compound makes it exceptionally well-suited for advanced, multi-target labeling and imaging experiments. nih.gov Bioorthogonal reactions occur in biological environments without interfering with native biochemical processes. researchgate.net

Future applications could involve a multi-pronged labeling strategy. For instance, a researcher could:

Use this compound to specifically label a cysteine-containing protein of interest.

Metabolically label a different class of biomolecules (e.g., glycans or newly synthesized proteins) with an azide-containing precursor.

Introduce a third labeling agent, such as an antibody conjugated to a different reactive group.

Because the click reaction between the alkyne and azide is highly specific, different fluorescent reporters can be directed to distinct targets without cross-reactivity. The alkyne on the APN linker can be reacted with an azide-fluorophore of one color, while the azide on the metabolically labeled biomolecules can be reacted with a strained alkyne-fluorophore of a different color in a copper-free click reaction. researchgate.netacs.org This allows for multiplexed imaging, where multiple targets can be visualized within the same cell or tissue sample, providing a more complete picture of the cellular machinery at work. The development of isobaric tags based on click chemistry for multiplexed protein quantification further highlights the potential of this approach in proteomics. nih.gov

Q & A

Q. What are the optimal reaction conditions for cysteine conjugation using APN-C3-PEG4-alkyne?

this compound reacts selectively with cysteine residues via its APN moiety. Optimal conditions include:

- pH : Neutral to slightly basic (7.0–8.5) to preserve cysteine thiol reactivity while avoiding disulfide formation.

- Temperature : Room temperature (20–25°C) for 1–4 hours, as prolonged incubation at higher temperatures may degrade PEG4 spacers .

- Solvent : Aqueous buffers (e.g., PBS) or organic-aqueous mixtures (e.g., DMSO:PBS 1:4) to balance solubility and reaction efficiency .

- Molar ratio : 1.5–2.0 equivalents of this compound to cysteine-containing substrates to ensure complete conjugation .

Q. How can this compound conjugates be purified post-reaction?

- Dialysis : Use a 3.5–10 kDa MWCO membrane to remove unreacted alkyne or small-molecule byproducts.

- Size-exclusion chromatography (SEC) : Effective for separating high-MW conjugates from residual reagents.

- Precipitation : For hydrophobic conjugates, add cold ethanol or acetone, centrifuge, and resuspend in buffer .

Q. What analytical techniques validate successful bioconjugation with this compound?

- LC-MS : Confirm molecular weight shifts corresponding to the addition of this compound (ΔMW = 469.54 Da).

- Fluorescence labeling : Use azide-functionalized fluorophores (e.g., Cy5-azide) for copper-catalyzed click chemistry (CuAAC) to visualize conjugates .

- NMR : Observe characteristic alkyne proton signals (δ ~2.5 ppm) and PEG4 backbone peaks (δ ~3.5–3.7 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound conjugates under physiological conditions?

Discrepancies in stability may arise from:

- Plasma protein interference : Use size-exclusion chromatography to isolate conjugates from plasma proteins before stability assays .

- Redox conditions : Test stability in glutathione-supplemented buffers (1–10 mM) to mimic intracellular redox environments .

- Quantitative metrics : Employ mass spectrometry or radiolabeling to track conjugate degradation kinetics quantitatively, avoiding indirect methods like gel electrophoresis .

Q. What design considerations improve in vivo targeting efficiency of this compound-based probes?

- PEG4 spacer optimization : Balance hydrophilicity and steric hindrance to enhance solubility while preserving target binding. For tumor targeting, use longer PEG chains (e.g., PEG8) to prolong circulation time .

- Dual conjugation strategies : Combine cysteine-selective this compound with azide-functionalized targeting ligands (e.g., folate-azide) for modular, multi-functional probes .

- Pharmacokinetic profiling : Monitor clearance rates via fluorescence imaging or biodistribution studies in murine models to adjust dosing regimens .

Q. How can copper-free click chemistry be adapted for this compound in live-cell studies?

While this compound is traditionally used with CuAAC, copper-free alternatives include:

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Replace Cu(I) with dibenzocyclooctyne (DBCO)-azide pairs. Note that PEG4 spacers may reduce reaction rates due to steric effects .

- Pre-targeting strategies : Conjugate this compound to cellular targets first, then administer azide-functionalized imaging agents post-washing to minimize copper toxicity .

Methodological Best Practices

Q. How should researchers document this compound-based experiments for reproducibility?

- Detailed synthesis protocols : Include molar ratios, solvent systems, and purification steps (e.g., "Reaction performed in DMSO:PBS 1:4 v/v, purified via SEC using Sephadex G-25") .

- Stability assays : Specify storage conditions (e.g., "Conjugates stored at −20°C in argon-flushed vials") and quantify degradation using HPLC peak area percentages .

- Negative controls : Always include non-cysteine-containing substrates to confirm chemoselectivity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。